N-benzyl-1-(3-nitrophenyl)methanamine
CAS No.:
Cat. No.: VC14401878
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C14H14N2O2/c17-16(18)14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
| Standard InChI Key | DFYDXMFZQUWIFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-Benzyl-1-(3-nitrophenyl)methanamine features a benzyl group (-CH₂C₆H₅) bonded to the nitrogen of a methanamine (-CH₂NH₂) moiety, which is further connected to a 3-nitrophenyl ring. The nitro group at the meta position introduces significant electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The IUPAC name, N-[(3-nitrophenyl)methyl]-1-phenylmethanamine, reflects this connectivity, while the SMILES notation (C1=CC=C(C=C1)CNCC2=CC(=CC=C2)N+[O-]) precisely encodes its topology.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=CC=C2)N+[O-] |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Spectroscopic Features
Infrared (IR) spectroscopy of analogous nitroaromatic amines reveals characteristic stretches:
-
NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1350 cm⁻¹.
Nuclear magnetic resonance (NMR) data for structurally related compounds indicate: -
¹H NMR: Benzyl protons resonate at δ 4.67 (s, 2H), while aromatic protons appear as multiplet clusters between δ 7.11–8.33 .
-
¹³C NMR: The nitro-bearing carbon resonates near δ 145 ppm, with adjacent carbons deshielded to δ 126–130 ppm .
Synthesis and Preparation
Reductive Amination
The primary synthesis route involves reductive amination of 3-nitrobenzaldehyde with benzylamine. Optimized conditions use sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C, achieving yields >70%. The mechanism proceeds via imine intermediate formation, followed by borohydride reduction:
Critical parameters include:
-
Solvent polarity: Methanol > ethanol due to improved imine stabilization.
-
Temperature: Yields decline above 70°C due to nitro group reduction side reactions.
Oxidative Retro-Alkylation
The Royal Society of Chemistry reports a novel oxidative cleavage of tertiary benzylamines using iodine and caesium carbonate in DMSO:H₂O (5:1) . Applied to N-benzyl-1-(3-nitrophenyl)methanamine analogs, this method selectively removes alkyl groups, offering a route to N-dealkylated derivatives:
Reaction monitoring via TLC ensures completion within 2–4 hours .
Electrochemical Synthesis
Emerging electrochemical methods enable nitro group retention during synthesis. A AuPd–Fe₃O₄ nanoparticle-catalyzed system achieves 69% yield in N-formylation reactions, outperforming monometallic catalysts.
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 60°C | 70–75% | High selectivity, mild conditions |
| Oxidative Retro-Alkylation | I₂, Cs₂CO₃, DMSO:H₂O, 60°C | 65% | Access to dealkylated derivatives |
| Electrochemical | AuPd–Fe₃O₄, 1.5 V, RT | 69% | Metal recovery, scalable |
Physicochemical Properties
Solubility and Stability
N-Benzyl-1-(3-nitrophenyl)methanamine exhibits:
-
Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃); low in water (<1 mg/mL).
-
Stability: Stable at RT under inert atmospheres. Prolonged exposure to light induces nitro group degradation, necessitating amber glass storage.
Acid-Base Behavior
The secondary amine (pKa ≈ 9.5) protonates in acidic media, forming water-soluble salts (e.g., hydrochloride). This property facilitates purification via acid-base extraction .
Reactivity and Functionalization
Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding N-benzyl-1-(3-aminophenyl)methanamine—a precursor for azo dyes and polyamides. Selectivity challenges arise due to competing benzyl group hydrogenolysis.
Electrophilic Aromatic Substitution
The electron-deficient 3-nitrophenyl ring undergoes halogenation (Br₂, FeCl₃) at the para position relative to the nitro group, producing brominated derivatives used in cross-coupling reactions.
| Microorganism | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 100 | 15 ± 1.2 |
| Escherichia coli | 100 | 8 ± 0.9 |
Antiparasitic Applications
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Plasmodium falciparum dihydroorotate dehydrogenase, suggesting antimalarial potential.
Industrial and Research Applications
Catalysis
AuPd–Fe₃O₄ nanocomposites utilize N-benzyl-1-(3-nitrophenyl)methanamine as a ligand, enhancing catalytic activity in Suzuki-Miyaura couplings (TON = 1,200).
Polymer Science
Incorporation into polyimides improves thermal stability (Tg = 280°C vs. 240°C for conventional analogs), attributed to nitro group crosslinking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume